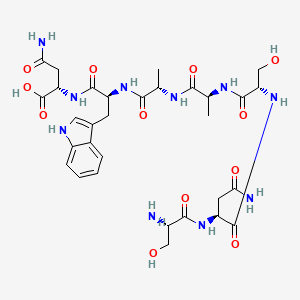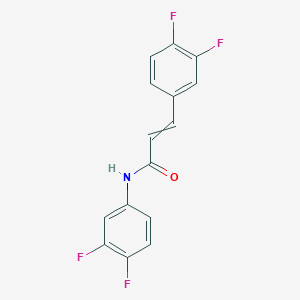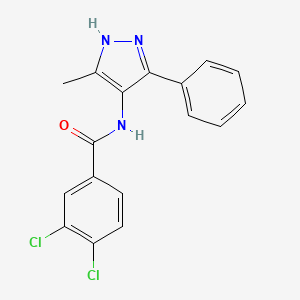![molecular formula C20H16N2 B14228735 N-[(Anthracen-9-YL)methyl]pyridin-3-amine CAS No. 596813-63-7](/img/structure/B14228735.png)
N-[(Anthracen-9-YL)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Anthracen-9-YL)methyl]pyridin-3-amine is a compound that combines the structural features of anthracene and pyridine. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Anthracen-9-YL)methyl]pyridin-3-amine typically involves the reaction of anthracene-9-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of anthracene-9-carbaldehyde reacts with the amine group of pyridin-3-amine to form an imine intermediate, which is then reduced to the desired amine product.
Reaction Conditions:
Reactants: Anthracene-9-carbaldehyde and pyridin-3-amine
Catalyst: Sodium triacetoxyborohydride or similar reducing agents
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, while nucleophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Piperidine derivatives
Substitution: Halogenated anthracene or pyridine derivatives
Scientific Research Applications
N-[(Anthracen-9-YL)methyl]pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Anthracen-9-YL)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Fluorescence Probing: The compound acts as a fluorescent probe by binding to metal ions, which enhances its fluorescence emission.
DNA Photocleavage: The compound can cleave DNA upon light irradiation by generating reactive oxygen species (ROS) that cause oxidative damage to the DNA strands.
Comparison with Similar Compounds
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can be compared with other similar compounds:
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar in structure but with additional picolyl groups, enhancing its metal-binding properties.
Anthracene-based fluorescent probes: Other anthracene derivatives used for metal ion detection, but this compound offers better selectivity and sensitivity for zinc and copper ions.
Pyridine-based DNA cleaving agents: Compounds like N-(pyridin-3-ylmethyl)aniline, which also exhibit DNA cleavage activity but may differ in their photophysical properties and efficiency.
Properties
CAS No. |
596813-63-7 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(anthracen-9-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C20H16N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-13,22H,14H2 |
InChI Key |
TVTQLNGPKLJKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)

![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)

![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)


![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
